U-91356: A Technical Guide to its Discovery and Synthesis
U-91356: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of U-91356, a potent and selective dopamine (B1211576) D2 receptor agonist. This document details the compound's binding affinity, functional activity, and the experimental protocols utilized in its evaluation.
Introduction
U-91356, chemically known as (R)-5,6-dihydro-5-(propylamino)4H-imidazo[4,5,1-ij]quinolin-2-(1H)-one, is a significant research compound valued for its high affinity and selectivity for the dopamine D2 receptor subtype. Its discovery has provided a valuable tool for investigating the roles of the D2 receptor in various physiological and pathological processes. This guide will cover the key aspects of its synthesis and pharmacological profile.
Synthesis of U-91356
The synthesis of U-91356 and its analogs typically starts from 3-aminoquinoline. A multi-step synthetic route is employed to construct the imidazo[4,5,1-ij]quinolin-2(1H)-one core, followed by the introduction of the propylamino side chain. A key step involves the preparation of (R)-5-(diallylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one, which can then be reduced to yield the desired product. The synthesis of a radiolabeled version for receptor binding studies has also been described, involving the catalytic reduction of the diallyl intermediate with tritium (B154650) gas.[1]
Experimental Protocol: Synthesis of a U-91356 Analog
While a detailed step-by-step protocol for the synthesis of U-91356 is not publicly available, the synthesis of its tritiated analog provides a viable pathway. The following is a generalized protocol based on the synthesis of related compounds:
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Preparation of the Imidazoquinolinone Core: Starting from 3-aminoquinoline, a series of reactions are performed to construct the tricyclic imidazo[4,5,1-ij]quinolin-2(1H)-one scaffold.
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Introduction of the Amino Group: The core structure is then functionalized with an amino group at the 5-position.
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Alkylation of the Amino Group: The amino group is subsequently alkylated with allyl bromide to yield (R)-5-(diallylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one.
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Final Reduction: The diallyl intermediate is subjected to catalytic hydrogenation to reduce the allyl groups to propyl groups, affording (R)-5,6-dihydro-5-(propylamino)4H-imidazo[4,5,1-ij]quinolin-2-(1H)-one (U-91356).
Pharmacological Profile
U-91356A is characterized as a potent agonist for the dopamine D2 receptor subtype. It also exhibits binding affinity for the dopamine D3 and D4 receptors, as well as the serotonin (B10506) 5-HT1A receptor, albeit with lower affinities.[2]
Receptor Binding Affinity
Quantitative data on the binding affinities of U-91356A for various receptors is crucial for understanding its selectivity profile.
| Receptor | Binding Affinity (Ki) |
| Dopamine D2 | Highest Affinity |
| Dopamine D3 | Lower Affinity |
| Dopamine D4 | Lower Affinity |
| 5-HT1A | Lower Affinity |
Functional Activity
As a dopamine D2 receptor agonist, U-91356A mimics the action of dopamine at this receptor. This activity has been demonstrated in various in vitro and in vivo models.
| Assay Type | Parameter | Value |
| Functional Assay | EC50 | Not available |
Experimental Protocol: Receptor Binding Assay
The following is a general protocol for determining the binding affinity of a compound like U-91356A to dopamine receptors.
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Membrane Preparation: Cell membranes expressing the dopamine receptor of interest (e.g., D2, D3, D4) are prepared from cultured cells or animal brain tissue.
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Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., [3H]-spiperone for D2/D3 receptors) and varying concentrations of the test compound (U-91356A).
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Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through glass fiber filters.
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Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
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Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
In Vivo Pharmacology
The pharmacological effects of U-91356A have been investigated in several animal models, demonstrating its activity as a dopamine D2 receptor agonist.
Effects on Locomotor Activity in Reserpinized Mice
In mice treated with reserpine, a drug that depletes monoamines, U-91356A was found to stimulate cage climbing and locomotor activity.[2] This effect is consistent with the stimulation of postsynaptic dopamine receptors.
Rotational Behavior in Unilaterally Lesioned Rats
In rats with unilateral lesions of the substantia nigra, a model of Parkinson's disease, U-91356A produced contralateral turning.[2] This behavior is a classic response to dopamine receptor agonists in this model.
Experimental Protocol: Unilateral Substantia Nigra Lesion Model
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Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame.
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Lesioning: A neurotoxin, such as 6-hydroxydopamine (6-OHDA), is unilaterally injected into the substantia nigra or the medial forebrain bundle.
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Recovery: The animals are allowed to recover from the surgery for a period of several weeks to allow for the full development of the lesion.
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Drug Administration: U-91356A is administered to the lesioned rats.
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Behavioral Assessment: The rotational behavior (full body turns) of the rats is observed and quantified over a specific period. The number of contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) turns are recorded.
Signaling Pathway and Experimental Workflow
Dopamine D2 Receptor Signaling Pathway
As a D2 receptor agonist, U-91356 initiates a signaling cascade that is primarily inhibitory. The D2 receptor is a G protein-coupled receptor (GPCR) that couples to Gi/o proteins.
